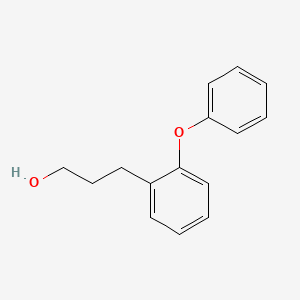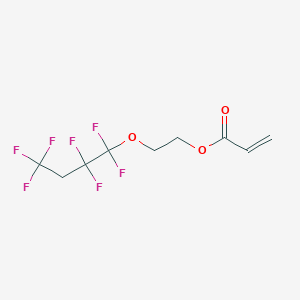
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity. The compound’s structure includes a heptafluorobutoxy group attached to an ethyl prop-2-enoate moiety, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, where the reactants are combined in reactors equipped with temperature and pressure control systems. The use of high-purity reactants and efficient catalysts ensures a high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the heptafluorobutoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A precursor in the synthesis of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Another fluorinated compound with similar applications in polymer synthesis.
Uniqueness
This compound stands out due to its unique combination of a heptafluorobutoxy group and an ethyl prop-2-enoate moiety. This structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
137891-30-6 |
|---|---|
Molekularformel |
C9H9F7O3 |
Molekulargewicht |
298.15 g/mol |
IUPAC-Name |
2-(1,1,2,2,4,4,4-heptafluorobutoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H9F7O3/c1-2-6(17)18-3-4-19-9(15,16)7(10,11)5-8(12,13)14/h2H,1,3-5H2 |
InChI-Schlüssel |
IBCACYBEWWASTF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC(C(CC(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)

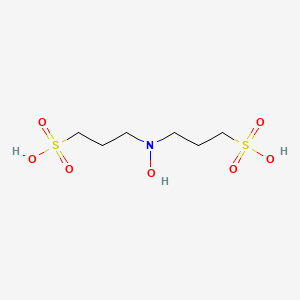
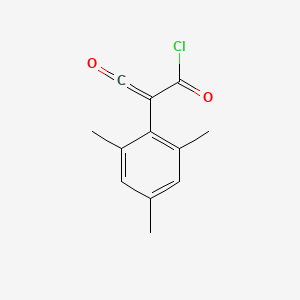
![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
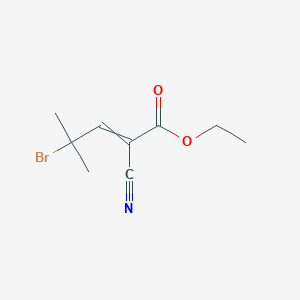
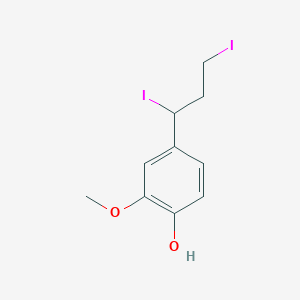

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
